Z-LEHD-fmk is classified as a caspase inhibitor and is derived from peptide-based structures. It is widely used in biochemical research to study apoptosis and its related pathways. The compound is commercially available from various suppliers, including MedChemExpress and R&D Systems, which provide detailed specifications regarding its use and applications .
The synthesis of Z-LEHD-fmk involves several key steps that typically include the formation of peptide bonds and the introduction of functional groups necessary for its inhibitory activity.
This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
The molecular structure of Z-LEHD-fmk can be described as follows:
The spatial arrangement of atoms within Z-LEHD-fmk facilitates its interaction with caspase-9, ensuring effective inhibition .
Z-LEHD-fmk primarily participates in chemical reactions involving its interaction with caspases:
The effectiveness of Z-LEHD-fmk has been validated through numerous assays that measure caspase activity and cell viability under apoptotic conditions .
Z-LEHD-fmk operates through a well-defined mechanism:
Research indicates that this mechanism can have protective effects on normal cells while selectively targeting cancerous cells .
Z-LEHD-fmk exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise concentrations are necessary for effective experimentation .
Z-LEHD-fmk has a wide range of scientific applications:
In experimental settings, Z-LEHD-fmk has been shown to protect normal cells from apoptosis while enhancing the sensitivity of cancer cells to death signals, making it a valuable tool for both basic research and clinical applications .
Z-LEHD-FMK (benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a tetrapeptide inhibitor designed to mimic the natural cleavage site recognition sequence of caspase-9. Its structural architecture enables precise interaction with the enzyme’s catalytic pocket:
Table 1: Structural and Biochemical Properties of Z-LEHD-FMK
Property | Specification |
---|---|
Molecular Formula | C32H43FN6O10 |
Molecular Weight | 690.72 g/mol |
Irreversible Bond Formation | Thioether linkage with Cys287 |
Primary Target | Caspase-9 catalytic subunit |
Z-LEHD-FMK exerts critical control over the mitochondrial apoptotic cascade by intercepting caspase-9 activation:
Table 2: Functional Outcomes of Caspase-9 Inhibition in Experimental Models
Model System | Intervention | Key Outcome |
---|---|---|
Normal human hepatocytes | 20 μM Z-LEHD-FMK + TRAIL | 80% reduction in apoptosis |
HCT116 colon cancer cells | 20 μM Z-LEHD-FMK | Complete protection from TRAIL-induced death |
Buffalo embryos | 20 μM Z-LEHD-FMK | 32% increase in blastocyst formation rate |
While designed for caspase-9, Z-LEHD-FMK exhibits concentration-dependent cross-reactivity:
Z-LEHD-FMK indirectly modulates apoptosome dynamics through caspase-9 inhibition:
Table 3: Comparative Mechanisms of Apoptosome-Targeting Agents
Inhibitor Type | Molecular Target | Effect on Apoptosome |
---|---|---|
Z-LEHD-FMK | Caspase-9 catalytic site | Blocks caspase activation within complex |
Diarylurea compounds | Apaf-1 oligomerization | Prevents complex assembly |
Endogenous IAPs (e.g., XIAP) | Caspase-9/3 | Binds active caspases |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7